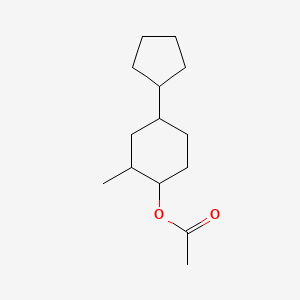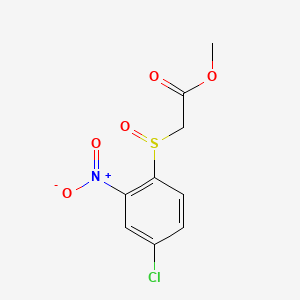
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a sulfinyl group attached to a 4-chloro-2-nitrophenyl ring, which is further esterified with acetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of 4-chloro-2-nitrophenol with a sulfinylating agent, followed by esterification with acetic acid. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester.
Reduction: Formation of acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl and nitro groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester
- Acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, methyl ester
- Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester is unique due to the presence of both sulfinyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
139326-44-6 |
|---|---|
Molekularformel |
C9H8ClNO5S |
Molekulargewicht |
277.68 g/mol |
IUPAC-Name |
methyl 2-(4-chloro-2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C9H8ClNO5S/c1-16-9(12)5-17(15)8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 |
InChI-Schlüssel |
CZKHUAHJCRABNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CS(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


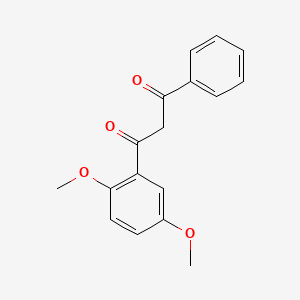

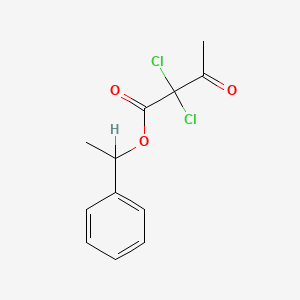
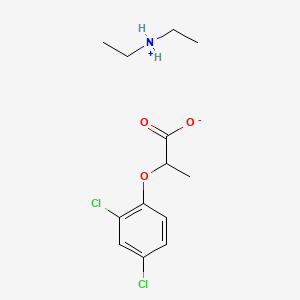


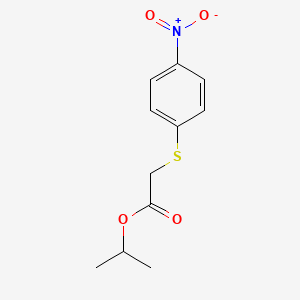
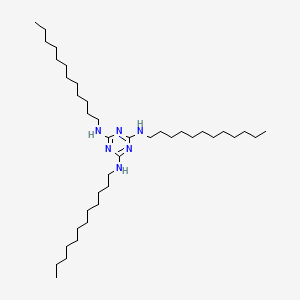
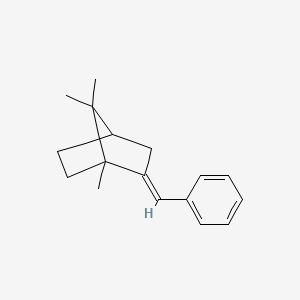
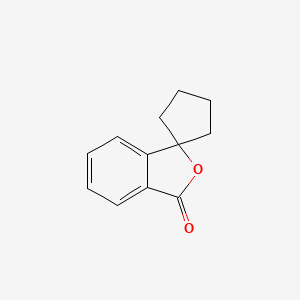

![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)

